molecular formula C10H16ClNO B3029324 (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 623143-38-4

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B3029324
CAS RN: 623143-38-4
M. Wt: 201.69
InChI Key: XPWHPGHAPKCHQY-SBSPUUFOSA-N
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Description

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, also known as (R)-methoxyphenamine hydrochloride, is a synthetic compound belonging to the class of phenethylamines. It is a chiral compound, meaning it has two distinct enantiomers that are mirror images of each other. (R)-methoxyphenamine hydrochloride is used in scientific research for its pharmacological effects and has a wide range of applications.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the synthesis of (R,R)-formoterol, a drug used in the treatment of asthma and chronic obstructive pulmonary disease. The synthesis process involves several steps including protection of the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection, resulting in a significant overall yield Wei Fan et al., 2008.

Development of Enzymatic Synthesis Strategies

Enzymatic strategies have been developed for the synthesis of enantioenriched compounds using racemic amines and prochiral ketones, which includes (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. These strategies leverage transaminases and lipases for the synthesis, yielding enantiomers with high selectivity. This method demonstrates the potential of enzymatic processes in the preparation of optically active pharmaceutical intermediates, offering a complementary approach to traditional chemical synthesis methods Ángela Mourelle-Insua et al., 2016.

Crystallographic and Structural Analysis

Crystallographic studies have been conducted on derivatives of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride to understand their conformation in different environments. These studies provide insights into the molecular structures and the conformations of the amine fragments, which are essential for understanding the compound's reactivity and interaction with other molecules W. Nitek et al., 2020.

Application in Chiral Analysis

This compound has also been used in the analysis of chiral NMR solvating agents for the enantiodifferentiation of amines. It's essential for determining the enantiopurity of amines, which is crucial in the pharmaceutical industry where the biological activity of a compound can be highly dependent on its chirality Brooke Benedict et al., 2018.

properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHPGHAPKCHQY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704212
Record name (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

CAS RN

623143-38-4
Record name (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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